methyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of precursor molecules to form key intermediates.
Amidation and Esterification: Subsequent steps may include amidation and esterification reactions to introduce the necessary functional groups.
Cyclization: The final steps often involve cyclization reactions to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE include:
- METHYL (2E)-2-(CHLOROMETHYL)PHENYLACETATE
- 2-METHOXYPHENYL ISOCYANATE
Uniqueness
What sets METHYL 2-[(3E)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H22N4O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[[2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H22N4O6/c1-32-18-10-6-3-7-15(18)11-12-19(28)24-13-20(29)25-26-22-16-8-4-5-9-17(16)27(23(22)31)14-21(30)33-2/h3-12,31H,13-14H2,1-2H3,(H,24,28)/b12-11+,26-25? |
InChI Key |
ALGUJZGIKWNIGF-ZMAICWFOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Origin of Product |
United States |
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